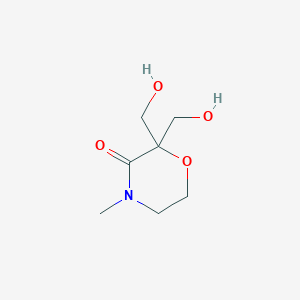
Methyl 2-chloro-6-piperazin-1-ylisonicotinate
Overview
Description
Molecular Structure Analysis
The IUPAC name for this compound is methyl 2-chloro-6-(1-piperazinyl)isonicotinate . Its InChI code is 1S/C11H14ClN3O2/c1-17-11(16)8-6-9(12)14-10(7-8)15-4-2-13-3-5-15/h6-7,13H,2-5H2,1H3 . The molecular weight of the compound is 255.7 .Physical And Chemical Properties Analysis
“Methyl 2-chloro-6-piperazin-1-ylisonicotinate” is a solid at ambient temperature . It has a boiling point of 72-74 degrees Celsius .Scientific Research Applications
Luminescent Properties and Photo-induced Electron Transfer
Novel compounds with piperazine substituents, including a structure similar to Methyl 2-chloro-6-piperazin-1-ylisonicotinate, have been synthesized to explore their luminescent properties and potential for photo-induced electron transfer (PET). These compounds have demonstrated significant fluorescence quantum yields, making them useful for applications as pH probes and in fluorescence quenching studies. The ability to modulate fluorescence through protonation or quaternization of the alkylated amine donor presents opportunities for designing sensitive and selective sensors for various applications (Gan, Chen, Chang, & Tian, 2003).
Coordination Chemistry and Antiferromagnetic Properties
Research into the coordination chemistry of Cu(II) complexes with Mannich base ligands has revealed insights into bridging and nonbridging motifs, leading to the discovery of complexes with unique redox properties and magnetic behaviors. Such studies contribute to our understanding of the structural and electronic factors influencing the properties of metal complexes, which can be applied in the development of new materials with tailored magnetic and electrochemical characteristics (Sujatha, Rajendiran, Kannappan, Venkatesan, & Rao, 2000).
Anticonvulsant and Antimicrobial Activities
Synthesis of 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, including structures related to Methyl 2-chloro-6-piperazin-1-ylisonicotinate, has been undertaken to assess their anticonvulsant and antimicrobial potential. These studies have identified compounds with significant activity, highlighting the potential of such derivatives in the development of new therapeutic agents (Aytemir, Çalış, & Özalp, 2004).
Antiproliferative Activity Against Cancer Cell Lines
A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. These compounds have demonstrated potential as anticancer agents, with some exhibiting significant efficacy, suggesting their utility in cancer treatment (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Safety and Hazards
properties
IUPAC Name |
methyl 2-chloro-6-piperazin-1-ylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-17-11(16)8-6-9(12)14-10(7-8)15-4-2-13-3-5-15/h6-7,13H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHRZMPQKUSFEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)Cl)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-6-piperazin-1-ylisonicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



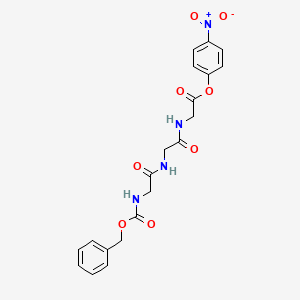
![[(1S,2R)-2-Methylcyclopropyl]boronic acid](/img/structure/B1470975.png)


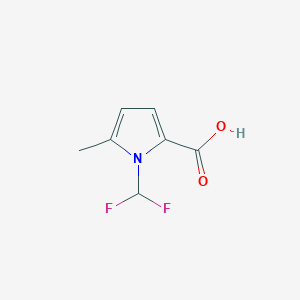
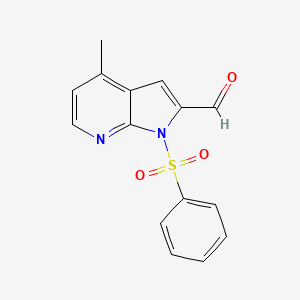
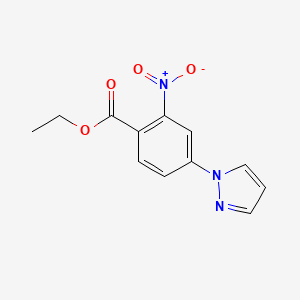


![[1-(Methoxymethyl)cyclobutyl]methanamine](/img/structure/B1470991.png)



